molecular formula C17H21N5O2 B5523719 1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol

1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol

Cat. No.: B5523719
M. Wt: 327.4 g/mol
InChI Key: HRWRQXRJAGIDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.16952493 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine Chemistry and Cycloaddition Reactions

1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol is involved in various enamine chemistry applications. For instance, it participates in [4+2] cycloaddition reactions with electrophilic olefins and acetylenes, resulting in the formation of diverse heterocyclic compounds. These reactions have been studied for their potential in synthesizing complex organic molecules (Rasmussen, Shabana, & Lawesson, 1981).

Synthesis of Dihydro-Pyrimidinones and Ribosides

This compound is also significant in the synthesis of dihydro-pyrimidinones and their ribosides, along with Mannich bases. These synthetic processes are crucial for developing novel organic compounds with potential pharmaceutical applications (Finlander & Pedersen, 1985).

Hydroaminomethylation and Selective Catalysis

In catalysis, this compound is used in hydroaminomethylation processes. It exhibits high activities and selectivities when combined with specific ligands, indicating its utility in selective organic synthesis (Hamers, Kosciusko‐Morizet, Müller, & Vogt, 2009).

Intramolecular Addition Reactions

It is involved in intramolecular addition reactions catalyzed by chiral complexes, leading to the synthesis of compounds with enantioenriched structures. This is particularly important in the field of asymmetric synthesis (Yang, Wang, Huang, & Wang, 2009).

Carbonylation Reactions in Organic Synthesis

This compound plays a role in novel carbonylation reactions involving C-H bonds, a process significant in organic synthesis and modification of molecular structures (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Fluorescent Probes for DNA Detection

It is utilized in the synthesis of fluorescent probes for DNA detection. This application is crucial in biochemical research and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Formation of Amino Disulfides

It is involved in the formation of amino disulfides through reactions with alkylamines. This process is important for synthesizing novel organic compounds with potential applications in various industries (Lee & Kim, 1993).

Properties

IUPAC Name

[2-(ethylamino)pyrimidin-5-yl]-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-19-16-20-10-13(11-21-16)15(23)22-8-5-17(24,6-9-22)14-4-3-7-18-12-14/h3-4,7,10-12,24H,2,5-6,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRQXRJAGIDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCC(CC2)(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.